molecular formula C16H17NO B7489261 N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide

N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B7489261
M. Wt: 239.31 g/mol
InChI Key: KRMGAWGEHXEART-UHFFFAOYSA-N
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Description

N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. It is a cyclopropane derivative with a molecular weight of 239.31 g/mol

Preparation Methods

The synthesis of N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide involves several steps. One common method includes the reaction of naphthalene with ethylmagnesium bromide, followed by cyclopropanation and carboxylation. This process requires precise reaction conditions to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound.

Chemical Reactions Analysis

N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other substituents under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential effects on biological systems, including its ability to modulate neurotransmitter levels and reduce oxidative stress.

    Medicine: Research has shown that the compound may have therapeutic properties, particularly in the treatment of neurological disorders due to its anxiolytic and antidepressant effects.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The exact mechanism of action of N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide is not fully understood. it is thought to act on the GABAergic system, which is involved in the regulation of anxiety and mood. The compound has been shown to increase GABAergic neurotransmission, leading to its anxiolytic and antidepressant effects. Additionally, it modulates neurotransmitter levels, reduces oxidative stress, and inhibits pro-inflammatory cytokines, contributing to its potential therapeutic properties.

Comparison with Similar Compounds

N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    Naphthalen-1-yl derivatives: These compounds share the naphthalene moiety and exhibit similar chemical properties.

    Cyclopropane derivatives: These compounds contain the cyclopropane ring and may have similar reactivity and applications.

    Carboxamide derivatives: These compounds have the carboxamide functional group and may exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11(17-16(18)13-9-10-13)14-8-4-6-12-5-2-3-7-15(12)14/h2-8,11,13H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMGAWGEHXEART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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